molecular formula C24H41ClN2O B065978 Stellettamide B CAS No. 189580-08-3

Stellettamide B

Cat. No. B065978
CAS RN: 189580-08-3
M. Wt: 409 g/mol
InChI Key: FIFFPLABWGPKDB-WZSNGZBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stellettamide B is a bioactive compound that is found in marine sponges. It is a cyclic peptide that has been shown to have potential therapeutic uses due to its unique structure and mechanism of action.

Mechanism of Action

Stellettamide B works by disrupting the cell membrane of bacteria and cancer cells. It binds to the cell membrane and forms a pore, which leads to the leakage of intracellular components and ultimately cell death. This mechanism of action makes Stellettamide B a promising candidate for the development of new antibiotics and anticancer drugs.
Biochemical and Physiological Effects:
Stellettamide B has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Stellettamide B in lab experiments is its specificity. It has been shown to have activity against specific types of bacteria and cancer cells, which makes it a valuable tool for studying these diseases. However, one limitation is that it is difficult to produce in large quantities, which can make it expensive to use in experiments.

Future Directions

There are many future directions for the study of Stellettamide B. One area of research is the development of new antibiotics and anticancer drugs based on the structure and mechanism of action of Stellettamide B. Another area of research is the study of the biochemical and physiological effects of Stellettamide B in different organisms and cell types. Finally, the synthesis of analogs of Stellettamide B may lead to the development of compounds with improved activity and specificity.

Synthesis Methods

Stellettamide B can be synthesized through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is time-consuming and requires specialized equipment, but it is an efficient way to produce large quantities of the compound.

Scientific Research Applications

Stellettamide B has been the subject of numerous scientific studies due to its potential therapeutic uses. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to have activity against drug-resistant bacteria and cancer cells.

properties

CAS RN

189580-08-3

Product Name

Stellettamide B

Molecular Formula

C24H41ClN2O

Molecular Weight

409 g/mol

IUPAC Name

(2E,4E,6R)-N-[[(1S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-2,6,10-trimethylundeca-2,4,9-trienamide;chloride

InChI

InChI=1S/C24H40N2O.ClH/c1-19(2)10-8-11-20(3)12-9-13-21(4)24(27)25-18-22-15-17-26(5)16-7-6-14-23(22)26;/h9-10,12-13,20,22-23H,6-8,11,14-18H2,1-5H3;1H/b12-9+,21-13+;/t20-,22+,23-,26?;/m1./s1

InChI Key

FIFFPLABWGPKDB-WZSNGZBUSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC[C@@H]1CC[N+]2([C@@H]1CCCC2)C.[Cl-]

SMILES

CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-]

Canonical SMILES

CC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-]

synonyms

Stellettamide B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.